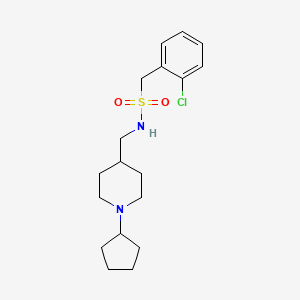![molecular formula C17H20N2O B6499400 N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide CAS No. 101587-49-9](/img/structure/B6499400.png)
N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide is an organic compound that features a benzamide core with a dimethylamino group attached to the phenyl ring
作用机制
Target of Action
N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide, also known as F5019-0290, primarily targets the Somatostatin Receptor Type 4 (SSTR4) . SSTR4 is a protein that plays a functional role in modulating sensory nerve transmission .
Mode of Action
F5019-0290 acts as a human SSTR4 (hSSTR4) agonist . As an agonist, it binds to the SSTR4 receptor and stimulates its activity. This interaction leads to the normalization of neuronal excitability, reducing inflammatory and neuropathic pain .
Biochemical Pathways
The activation of SSTR4 by F5019-0290 controls nociceptive transmission by modulating multiple pathways in dorsal root ganglia neurons . These include:
Result of Action
The activation of SSTR4 by F5019-0290 leads to a reduction in both inflammatory and neuropathic pain . This is achieved through the normalization of neuronal excitability, which is a result of the modulation of various biochemical pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide typically involves the reaction of 4-(dimethylamino)phenethylamine with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic or optical properties.
相似化合物的比较
- N-{2-[4-(diethylamino)phenyl]ethyl}benzamide
- N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide
- N-{2-[4-(dimethylamino)phenyl]ethyl}benzenesulfonamide
Comparison: N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide is unique due to its specific combination of the dimethylamino group and the benzamide core. This combination imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
属性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-19(2)16-10-8-14(9-11-16)12-13-18-17(20)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVVIVAZFNNNRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluorobenzene-1-sulfonamide](/img/structure/B6499318.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-ethoxy-3-methylbenzene-1-sulfonamide](/img/structure/B6499325.png)
![N-(4-{[(1-cyclopentylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide](/img/structure/B6499331.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B6499333.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B6499345.png)
![2-ethoxy-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-5-methylbenzene-1-sulfonamide](/img/structure/B6499354.png)
![2,4-dimethoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide](/img/structure/B6499373.png)
![4-ethoxy-3-fluoro-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide](/img/structure/B6499387.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide](/img/structure/B6499389.png)
![2-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide](/img/structure/B6499396.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-2-methylpropanamide](/img/structure/B6499398.png)
![4-(propan-2-yloxy)-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide](/img/structure/B6499404.png)
![2-(2-fluorophenoxy)-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}acetamide](/img/structure/B6499411.png)
